4-(Prop-1-en-2-yl)benzaldehyde
Description
Discovery and Nomenclature
The systematic identification and nomenclature of 4-(Prop-1-en-2-yl)benzaldehyde reflects the evolution of chemical naming conventions and the development of standardized identification systems in organic chemistry. The compound is officially catalogued under the Chemical Abstracts Service registry number 10133-50-3, which provides unambiguous identification across scientific databases and literature. The International Union of Pure and Applied Chemistry systematic name "this compound" directly describes the structural arrangement, indicating the presence of a prop-1-en-2-yl substituent at the para position relative to the aldehyde functional group on the benzene ring.
The compound appears in scientific literature under several synonymous designations, including 4-(1-methylethenyl)benzaldehyde and 4-prop-1-en-2-ylbenzaldehyde, reflecting different approaches to describing the same molecular structure. These alternative names demonstrate the historical development of chemical nomenclature systems and the need for standardization in chemical communication. The PubChem database assigns this compound the unique identifier CID 14597914, facilitating cross-referencing across multiple chemical information systems.
The systematic documentation of this compound's properties began with its inclusion in major chemical databases, with creation dates recorded as early as 2007 in PubChem, indicating relatively recent formal characterization compared to simpler aromatic aldehydes. The InChI (International Chemical Identifier) key IRWAASJGTLXGMV-UHFFFAOYSA-N provides a standardized computational representation that enables precise identification across different chemical information systems.
Table 1: Chemical Identification Data for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 10133-50-3 |
| PubChem Compound Identifier | 14597914 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | IRWAASJGTLXGMV-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(=C)C1=CC=C(C=O)C=C1 |
Historical Significance in Organic Chemistry
The historical significance of this compound in organic chemistry emerges from its role in advancing our understanding of phenylpropene chemistry and the broader study of naturally occurring aromatic compounds. The compound belongs to the phenylpropenes class, which represents an important category of organic molecules characterized by a propene substituent bound to a phenyl group. This structural arrangement has been fundamental to understanding the relationship between molecular structure and biological activity in natural products chemistry.
Research into this compound has contributed to the broader understanding of aldehyde chemistry, particularly in the context of naturally occurring aromatic aldehydes. The identification of this compound in natural sources such as Roman chamomile (Chamaemelum nobile) has provided insights into the biosynthetic pathways that produce complex aromatic compounds in plants. This discovery has implications for understanding how plants synthesize secondary metabolites and the role these compounds play in plant defense mechanisms and chemical communication.
The compound's significance extends to the field of natural products chemistry, where it serves as an example of the structural diversity found in plant-derived aromatic aldehydes. The presence of both an aldehyde functional group and an alkene substituent in the same molecule provides a model system for studying the reactivity of multifunctional organic compounds. This dual functionality has made it a subject of interest for researchers investigating the chemical behavior of compounds that bridge different functional group categories.
Furthermore, the limited number of published articles specifically focusing on this compound, as noted in recent literature reviews, indicates that this compound represents an understudied area within organic chemistry. This gap in the literature suggests potential opportunities for future research into its chemical properties, biological activities, and synthetic applications.
Position in Aromatic Aldehyde Classification Systems
Within the hierarchical classification systems used in contemporary organic chemistry, this compound occupies a specific position that reflects both its structural characteristics and its relationship to other aromatic compounds. The compound is classified as a member of the benzaldehydes, which constitute any arenecarbaldehyde consisting of a formyl-substituted benzene ring and its substituted derivatives. This broad classification encompasses the fundamental structural requirement of an aldehyde group directly attached to an aromatic ring system.
More specifically, the compound belongs to the phenylpropenes subclass within the broader category of benzene and substituted derivatives. This classification recognizes the presence of the propene moiety as a defining structural feature that distinguishes it from simpler benzaldehyde derivatives. The phenylpropenes represent a significant group of naturally occurring compounds that exhibit diverse biological activities and serve as important intermediates in various biosynthetic pathways.
The molecular framework classification system categorizes this compound as an aromatic homomonocyclic compound, indicating the presence of a single aromatic ring system with additional substituents. This classification level provides information about the compound's fundamental aromatic character while acknowledging the presence of additional functional groups that modify its chemical behavior.
Table 2: Hierarchical Classification of this compound
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Benzenoids |
| Class | Benzene and substituted derivatives |
| Sub Class | Phenylpropenes |
| Direct Parent | Phenylpropenes |
| Molecular Framework | Aromatic homomonocyclic compounds |
| Functional Group Category | Benzaldehydes |
The position of this compound within aromatic aldehyde classification systems also reflects its relationship to other structurally similar compounds. For instance, it shares the benzaldehyde core with simpler compounds like benzaldehyde itself, while the prop-1-en-2-yl substituent places it in a distinct subcategory that includes other substituted benzaldehydes with alkene functionality. This classification approach facilitates the systematic study of structure-activity relationships and enables researchers to predict chemical behavior based on structural similarities to related compounds.
The classification also acknowledges the compound's status as an olefinic compound, emphasizing the importance of the carbon-carbon double bond in determining its chemical reactivity. This designation places it within a subset of aromatic aldehydes that possess additional sites of unsaturation beyond the aromatic ring system, creating opportunities for diverse chemical transformations and reactions that would not be possible with saturated aromatic aldehydes.
Properties
IUPAC Name |
4-prop-1-en-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAASJGTLXGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303619 | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-50-3 | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R6TC4DA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Prop-1-en-2-yl)benzaldehyde can be synthesized through the phenolic aldehyde condensation reaction of benzaldehyde and ethylene. The specific preparation method involves multiple steps and reaction conditions, which can be optimized according to the needs of specific industrial production .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the condensation reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 4-(Prop-1-en-2-yl)benzoic acid.
Reduction: 4-(Prop-1-en-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Prop-1-en-2-yl)benzaldehyde serves as an important intermediate for the preparation of more complex organic compounds. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.
Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for notable strains are as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Bacillus anthracis | 850 |
| Pantoea conspicua | 1060 |
These findings suggest that the compound may disrupt bacterial cell membranes, leading to cell death through mechanisms such as cytoplasmic coagulation.
Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| HeLa (Cervical Cancer) | 60 |
The mechanism appears to involve the activation of caspases, leading to programmed cell death.
Industrial Applications
This compound is utilized in various industrial applications:
- Fragrance and Flavor Production : It is used as a key ingredient in the formulation of fragrances and flavorings due to its pleasant aroma.
- Chemical Manufacturing : The compound serves as a precursor in the synthesis of other industrial chemicals, enhancing its utility in chemical manufacturing processes .
Case Study on Antimicrobial Properties
A study investigating the antimicrobial effects of this compound demonstrated its efficacy against Staphylococcus aureus, with a focus on its mechanism of action. The research indicated that the compound's ability to disrupt bacterial membranes could be harnessed for developing new antibacterial agents.
Case Study on Anticancer Effects
Another significant study explored the anticancer potential of this compound on breast cancer cells (MCF-7). The results showed that treatment with concentrations above 50 μM led to a substantial reduction in cell viability, suggesting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-(Prop-1-en-2-yl)benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Electronic Effects: The propenyl group in this compound is less electron-donating compared to the dimethylamino group in 4-(N,N-Dimethylamino)benzaldehyde, leading to differences in reactivity. For example, 4-(N,N-Dimethylamino)benzaldehyde forms styryl-indolo-thiopyrylium salts in 78% yield under mild conditions , while this compound requires harsher conditions (e.g., reflux with ketones) for chalcone synthesis .
- Conjugation and Packing : 4-(Prop-2-yn-1-yloxy)benzaldehyde exhibits stronger intermolecular interactions (π-π stacking and hydrogen bonding) due to its planar structure and propargyloxy substituent , whereas this compound’s propenyl group introduces steric hindrance and positional disorder, reducing packing efficiency .
Stability and Reactivity
- Thermal Stability: The propenyl group in this compound may reduce thermal stability compared to saturated analogs (e.g., 4-propylbenzaldehyde), which form stable pyrrolidinone derivatives at room temperature .
- Oxidation Sensitivity : Propargyloxy substituents (as in 4-(Prop-2-yn-1-yloxy)benzaldehyde) are prone to oxidation under acidic conditions , whereas the propenyl group in this compound is more stable.
Biological Activity
4-(Prop-1-en-2-yl)benzaldehyde, also known as allylbenzaldehyde, is an aromatic compound with the molecular formula C10H10O. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and antioxidant properties. This article synthesizes current findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Bacillus anthracis | 850 |
| Pantoea conspicua | 1060 |
These findings suggest that the compound may disrupt bacterial cell membranes, leading to cell death through mechanisms such as coagulation of the cytoplasm and membrane disintegration .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For instance, a study evaluating its effects on breast cancer cells reported a significant reduction in cell viability at concentrations above 50 μM:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| HeLa (Cervical Cancer) | 60 |
The mechanism of action appears to involve the activation of caspases, leading to programmed cell death .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is often measured using the DPPH assay:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
These results indicate that higher concentrations significantly enhance its ability to neutralize free radicals .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Interactions with bacterial membranes lead to increased permeability and eventual cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation in cancer cells.
- Free Radical Scavenging : The compound's ability to donate electrons helps mitigate oxidative damage.
Case Studies
Several case studies have been conducted to further elucidate the compound's biological activity:
- Antibacterial Potency : A study focused on the synergistic effects of this compound with standard antibiotics demonstrated a reduction in MIC values for drugs like ciprofloxacin when combined with this compound.
- Cytotoxicity Assessment : Research involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with notable effects observed in breast and cervical cancer cells.
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound could reduce tumor size in xenograft models, supporting its potential as an anticancer agent.
Q & A
Q. Q1. What are the established synthetic routes for 4-(Prop-1-en-2-yl)benzaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer: A common synthetic approach involves alkylation of 4-hydroxybenzaldehyde with propargyl bromide (or 3-bromoprop-1-yne) under basic conditions. For example, reacting 4-hydroxybenzaldehyde with 3-bromoprop-1-yne in the presence of K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours yields the target compound . Optimization includes solvent selection (e.g., DMF vs. acetone), stoichiometric ratios (1:1.2 aldehyde:alkylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (60–75%) are achievable by controlling reaction temperature and avoiding overalkylation.
Q. Q2. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm. The propenyl group (CH₂=C(CH₃)-) shows characteristic doublets (δ ~5.3–5.5 ppm for CH₂ and δ ~1.8–2.0 ppm for CH₃) .
- FT-IR: A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ confirm the aldehyde and propenyl groups .
- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement reveals planar geometry (C=O and propenyl conjugation) and π-π stacking interactions. Hydrogen bonding (C–H⋯O) and unit cell parameters are analyzed via WinGX/ORTEP .
Advanced Research Questions
Q. Q3. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved during structural analysis?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature (VT) NMR: Resolve overlapping signals by slowing molecular motion (e.g., -40°C in CDCl₃) .
- 2D NMR (COSY, HSQC): Confirm connectivity between propenyl protons and adjacent carbons.
- Crystallographic Validation: Compare experimental SXRD data (e.g., torsion angles from SHELXL refinement) with DFT-calculated geometries to identify conformational discrepancies .
Q. Q4. What experimental designs are recommended to study the compound’s reactivity in asymmetric Wittig reactions?
Methodological Answer: To explore Wittig reactivity:
- Phosphorane Synthesis: Generate ylides from triphenylphosphine and propargyl halides.
- Reaction Optimization: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in anhydrous THF at -78°C. Monitor enantioselectivity via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) .
- Kinetic Studies: Vary aldehyde/ylide ratios and employ stopped-flow UV-Vis spectroscopy to track reaction rates.
Q. Q5. How can computational methods predict the compound’s electronic properties for applications in photodynamic therapy?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps and excited-state transitions. Compare with experimental UV-Vis spectra (λmax ~280–300 nm) .
- Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., POPC lipid bilayers) using GROMACS to assess permeability and aggregation tendencies.
Data Analysis & Experimental Challenges
Q. Q6. What purification strategies address low yields in large-scale synthesis of this compound?
Methodological Answer:
- Distillation: Fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) removes unreacted starting materials.
- Recrystallization: Use hexane/ethyl acetate (3:1) for high-purity crystals. Monitor purity via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
- HPLC: Semi-preparative C18 columns (MeCN/H₂O gradient) resolve byproducts.
Q. Q7. How do π-π stacking interactions influence the compound’s solid-state packing and solubility?
Methodological Answer:
- Crystal Packing: SXRD reveals antiparallel π-π stacking (interplanar distance ~3.3 Å) between benzene rings, forming ladder-like structures. These interactions reduce solubility in nonpolar solvents .
- Solubility Enhancement: Co-crystallization with β-cyclodextrin or use of surfactants (e.g., Tween 80) disrupts stacking, improving aqueous solubility for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
